4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole
Overview
Description
4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is a chemical compound with the molecular formula C13H12Cl3NO . It is used in various chemical reactions and has several applications in the field of organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . For example, the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involved these steps and was characterized using various techniques such as FT-IR, UV–visible, 1 H NMR, and HRMS .Molecular Structure Analysis
The molecular structure of this compound can be elucidated using various spectroscopic techniques. For instance, the molecular structure of a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, a similar compound, (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was synthesized and characterized, and its properties were studied both theoretically and experimentally .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. The compound has a molecular weight of 320.66508 .Scientific Research Applications
Luminescent Organometallic Complexes
Isoxazole derivatives have been synthesized via click chemistry approaches, leading to the formation of luminescent organometallic iridium and rhenium bisisoxazole complexes. These compounds exhibit luminescence with emission wavelengths that vary depending on the substituent, indicating potential applications in materials science for light-emitting devices (van der Peet et al., 2013).
Antimicrobial and Mosquito Larvicidal Activity
A series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have been synthesized, exhibiting significant antibacterial and antifungal activities. These compounds have also shown promising mosquito larvicidal activity against the larvae of Culex quinquefasciatus, suggesting their potential use in developing new pesticides (Rajanarendar et al., 2010).
Novel Comenic Acid Derivatives for Chemotherapy
Isoxazole and isothiazole derivatives of comenic acid have been synthesized and shown to exhibit a synergetic effect when used in combination with the first-line antitumor drug Temobel (Temozolomid) in chemotherapy for brain tumors. This indicates potential applications in the development of new chemotherapeutic agents (Kletskov et al., 2018).
Photochemical Applications
The study of methyl 4-chloro-5-phenylisoxazole-3-carboxylate in low-temperature matrices has provided insights into the photochemical properties of isoxazoles. UV irradiation leads to photoisomerization to oxazoles, indicating potential applications in photochemistry and photophysics for the development of light-sensitive materials (Lopes et al., 2011).
Structural and Electronic Studies
Experimental and theoretical studies of isoxazole derivatives, such as 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, have revealed promising immunological activity. These compounds offer insights into the relationship between molecular structure and biological activity, suggesting potential applications in drug design and medicinal chemistry (Jezierska et al., 2003).
Future Directions
Properties
IUPAC Name |
4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUGTWAPVDDBEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370925 | |
Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303225-22-1 | |
Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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